molecular formula C18H16O5 B14642840 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)ethyl acetate CAS No. 52924-61-5

2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-YL)ethyl acetate

Cat. No.: B14642840
CAS No.: 52924-61-5
M. Wt: 312.3 g/mol
InChI Key: ALFBNAIYPUPBOP-UHFFFAOYSA-N
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Description

2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is a chemical compound belonging to the class of anthraquinones. It is characterized by the presence of two hydroxy groups at positions 4 and 5, and a keto group at position 10 on the anthracene ring. This compound is an intermediate in the biosynthesis of nogalamycin, a potent antibiotic produced by the bacterium Streptomyces nogalater .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate typically involves the acylation of 2-(4,5-dihydroxy-9,10-dihydroanthracen-2-yl)ethanol with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of the ethanol derivative and the acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve the fermentation of Streptomyces nogalater followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of the desired compound, and the extraction involves solvent extraction techniques to isolate the compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate involves its interaction with molecular targets in bacterial cells. It inhibits the synthesis of nucleic acids by intercalating into DNA, thereby preventing replication and transcription. This leads to the inhibition of bacterial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dihydroxy-10-oxo-9,10-dihydroanthracen-2-yl)ethyl acetate is unique due to its specific functional groups and its role as an intermediate in the biosynthesis of nogalamycin. Its unique structure allows it to participate in specific chemical reactions and biological processes that are not observed in other similar compounds .

Properties

CAS No.

52924-61-5

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

2-(4,5-dihydroxy-10-oxo-9H-anthracen-2-yl)ethyl acetate

InChI

InChI=1S/C18H16O5/c1-10(19)23-6-5-11-7-13-9-12-3-2-4-14(20)16(12)18(22)17(13)15(21)8-11/h2-4,7-8,20-21H,5-6,9H2,1H3

InChI Key

ALFBNAIYPUPBOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=CC=C3O

Origin of Product

United States

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